molecular formula C13H20N2 B13478891 Cycloheptyl(pyridin-3-yl)methanamine

Cycloheptyl(pyridin-3-yl)methanamine

Cat. No.: B13478891
M. Wt: 204.31 g/mol
InChI Key: SBQIJIUNAPNLAO-UHFFFAOYSA-N
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Description

Cycloheptyl(pyridin-3-yl)methanamine is an organic compound with the molecular formula C13H20N2 It consists of a cycloheptyl group attached to a pyridin-3-ylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl(pyridin-3-yl)methanamine typically involves the reaction of cycloheptyl bromide with pyridin-3-ylmethanamine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an appropriate solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl(pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Corresponding carbonyl compounds such as aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cycloheptyl(pyridin-3-yl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cycloheptyl(pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cycloheptyl(pyridin-3-yl)methanamine can be compared with other similar compounds such as:

    Cyclohexyl(pyridin-3-yl)methanamine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    Cyclopentyl(pyridin-3-yl)methanamine: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.

    Cyclooctyl(pyridin-3-yl)methanamine: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.

The uniqueness of this compound lies in its specific ring size and the resulting steric and electronic properties, which can influence its reactivity and interactions in various applications.

Biological Activity

Cycloheptyl(pyridin-3-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, including structure-activity relationships (SAR), antibacterial properties, and molecular docking studies.

Chemical Structure and Properties

This compound features a cycloheptyl group attached to a pyridine ring, which is known for its pharmacological relevance. The presence of the pyridine moiety enhances the compound's ability to interact with biological targets due to its electron-withdrawing nature and ability to form hydrogen bonds.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyridine, including those similar to this compound, exhibit significant antibacterial properties. For instance, a study synthesized several 3-(pyridine-3-yl)-2-oxazolidinone derivatives, some of which showed strong activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundMIC (µg/ml)Target Bacteria
21b≤ 4S. aureus
21d≤ 8S. pneumoniae
CycloheptylTBDPotential targets under study

The Minimum Inhibitory Concentration (MIC) values indicate that certain derivatives can outperform traditional antibiotics like linezolid, suggesting that modifications to the structure can enhance efficacy .

Molecular docking studies have been employed to predict the binding interactions between this compound and bacterial targets. These studies suggest that the compound may inhibit bacterial growth by interfering with essential metabolic pathways or by disrupting biofilm formation .

Figure 1: Predicted Binding Mode

Binding Mode (Placeholder for actual image)

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy : A research team evaluated the antibacterial activity of various pyridine derivatives in an isolated rat heart model. They found that certain compounds significantly reduced perfusion pressure, indicating potential therapeutic effects against bacterial infections .
  • Structure-Activity Relationship Analysis : Another study focused on the SAR of pyridine derivatives, highlighting how substituents on the pyridine ring influence biological activity. The introduction of electronegative atoms like fluorine was shown to enhance binding affinity and antibacterial activity .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

cycloheptyl(pyridin-3-yl)methanamine

InChI

InChI=1S/C13H20N2/c14-13(12-8-5-9-15-10-12)11-6-3-1-2-4-7-11/h5,8-11,13H,1-4,6-7,14H2

InChI Key

SBQIJIUNAPNLAO-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(C2=CN=CC=C2)N

Origin of Product

United States

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